methanone CAS No. 1114886-26-8](/img/structure/B2661857.png)

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

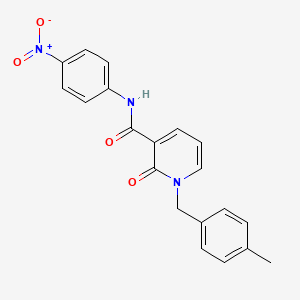

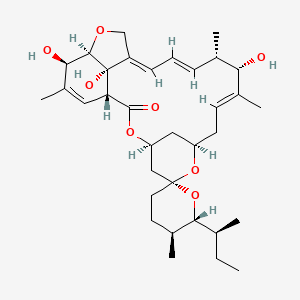

This compound is a benzothiazine derivative, which is a type of organic compound containing a benzene ring fused to a thiazine ring. The thiazine ring in this compound is substituted with a dimethoxyphenyl group and a methylphenyl group, and it also contains two oxygen atoms, indicating that it is a dioxido derivative .

Molecular Structure Analysis

The molecular formula of this compound is C24H21NO5S, and its molecular weight is 435.492 Da . It contains several functional groups, including two methoxy groups, a benzothiazine ring, and a carbonyl group. These functional groups can have significant effects on the compound’s chemical behavior and reactivity.Physical And Chemical Properties Analysis

Some of the computed properties of this compound include a XLogP3-AA value of 5.3, indicating its lipophilicity, and a topological polar surface area of 62.8 Ų, which can give an indication of its ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Oxidative Synthesis Applications

The reaction of related phenyl methanone compounds with ceric ammonium nitrate has been explored for synthesizing xanthones and related products, showcasing a novel transformation with potential implications in synthetic chemistry (Johnson et al., 2010).

Bromination and O-demethylation

Bromination studies of dimethoxyphenyl methanone derivatives have led to the isolation of new bromophenol derivatives through selective O-demethylation. This chemical modification technique offers pathways for creating diverse molecular structures with potential biological activity (Çetinkaya et al., 2011).

Inhibitory Properties and Potential Drug Development

Research on bromophenols derived from dimethoxyphenyl methanone compounds has demonstrated inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting potential applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Antioxidant Properties

The synthesis of diphenylmethane derivative bromophenols, including natural products, has been studied for their antioxidant properties. These compounds have shown effective antioxidant power in various in vitro assays, indicating their potential use in mitigating oxidative stress-related conditions (Balaydın et al., 2010).

Anti-tumor Applications

Derivatives based on the structure of benzofuran-2-carboxylic acid ethyl ester, similar to the queried compound, have been designed and synthesized, showing selective cytotoxicity against tumorigenic cell lines. These findings provide a foundation for developing new anticancer agents (Hayakawa et al., 2004).

These examples underscore the broad range of scientific research applications for compounds related to "4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic chemistry and drug development to antioxidant and anticancer studies. Further research could unveil more specific uses of the compound .

Eigenschaften

IUPAC Name |

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-13-20(29-2)21(14-18)30-3)19-6-4-5-7-22(19)31(23,27)28/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJGCRAXAKFLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)